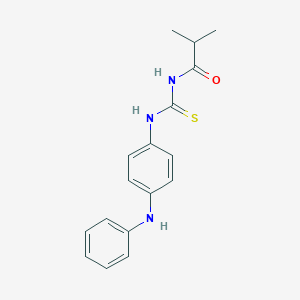![molecular formula C21H20N2O4S B319048 N-[4-[methyl(phenyl)sulfamoyl]phenyl]-2-phenoxyacetamide](/img/structure/B319048.png)
N-[4-[methyl(phenyl)sulfamoyl]phenyl]-2-phenoxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-[methyl(phenyl)sulfamoyl]phenyl]-2-phenoxyacetamide is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by its complex molecular structure, which includes a sulfonyl group, a phenyl ring, and a phenoxyacetamide moiety. It is often utilized in various chemical reactions and has significant importance in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[methyl(phenyl)sulfamoyl]phenyl]-2-phenoxyacetamide typically involves a multi-step process. One common method includes the reaction of 4-aminobenzenesulfonamide with methyl aniline to form an intermediate product. This intermediate is then reacted with phenoxyacetyl chloride under controlled conditions to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring of temperature, pressure, and pH levels to maintain optimal reaction conditions. The final product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-[methyl(phenyl)sulfamoyl]phenyl]-2-phenoxyacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenoxyacetamide derivatives.
Scientific Research Applications
N-[4-[methyl(phenyl)sulfamoyl]phenyl]-2-phenoxyacetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[4-[methyl(phenyl)sulfamoyl]phenyl]-2-phenoxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted.
Comparison with Similar Compounds
N-[4-[methyl(phenyl)sulfamoyl]phenyl]-2-phenoxyacetamide can be compared with other similar compounds, such as:
N-{4-[(methylamino)sulfonyl]phenyl}-2-phenoxyacetamide: Similar structure but with a different substituent on the sulfonyl group.
N-{4-[(methylanilino)sulfonyl]phenyl}-2-phenylacetamide: Similar structure but without the phenoxy group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C21H20N2O4S |
|---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
N-[4-[methyl(phenyl)sulfamoyl]phenyl]-2-phenoxyacetamide |
InChI |
InChI=1S/C21H20N2O4S/c1-23(18-8-4-2-5-9-18)28(25,26)20-14-12-17(13-15-20)22-21(24)16-27-19-10-6-3-7-11-19/h2-15H,16H2,1H3,(H,22,24) |
InChI Key |
SPUSRIPEAAUNRC-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3 |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 2-{[(isobutyrylamino)carbothioyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B318968.png)
![N-[(2-hydroxy-5-methylphenyl)carbamothioyl]-2-methylpropanamide](/img/structure/B318969.png)

![Ethyl 4-{[(isobutyrylamino)carbothioyl]amino}benzoate](/img/structure/B318973.png)
![N-[(2,5-dimethylphenyl)carbamothioyl]-2-methylpropanamide](/img/structure/B318974.png)
![N-[(3,5-dichlorophenyl)carbamothioyl]-2-methylpropanamide](/img/structure/B318975.png)
![2-methyl-N-[(2,4,6-trimethylphenyl)carbamothioyl]propanamide](/img/structure/B318979.png)
![4-{[(Isobutyrylamino)carbothioyl]amino}benzamide](/img/structure/B318983.png)
![2-methyl-N-[(4-phenoxyphenyl)carbamothioyl]propanamide](/img/structure/B318984.png)

![N-[(4-acetylphenyl)carbamothioyl]-2-methylpropanamide](/img/structure/B318986.png)
![N-[(2,4-dimethylphenyl)carbamothioyl]-2-methylpropanamide](/img/structure/B318988.png)
![N-{[4-(diethylamino)phenyl]carbamothioyl}-2-methylpropanamide](/img/structure/B318989.png)
